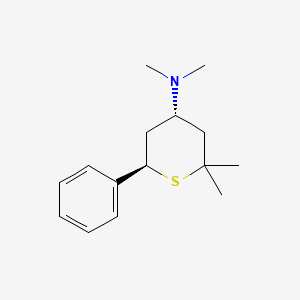
1-Amino-2-cyano-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-cyano-2-diazonioethen-1-olate is a unique organic compound characterized by its distinct functional groups, including an amino group, a cyano group, and a diazonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-cyano-2-diazonioethen-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amino-cyano precursor in the presence of nitrous acid. The reaction conditions often require low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-cyano-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
1-Amino-2-cyano-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2-cyano-2-diazonioethen-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-cyano-1,1-ethanedisulfonic acid, disodium salt trihydrate: This compound shares some structural similarities but differs in its functional groups and properties.
Other diazonium compounds: Various diazonium compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-Amino-2-cyano-2-diazonioethen-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propriétés
| 85059-18-3 | |
Formule moléculaire |
C3H2N4O |
Poids moléculaire |
110.07 g/mol |
Nom IUPAC |
2-cyano-2-diazoacetamide |
InChI |
InChI=1S/C3H2N4O/c4-1-2(7-6)3(5)8/h(H2,5,8) |
Clé InChI |
JHICVYMFEWHUBG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=[N+]=[N-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
